2-Methyl-D3-pyridine

Description

Properties

IUPAC Name |

2-(trideuteriomethyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N/c1-6-4-2-3-5-7-6/h2-5H,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSKHPKMHTQYZBB-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC=CC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-D3-pyridine: The Gold Standard for Quantitative Analysis

Executive Summary: This guide provides a comprehensive technical overview of 2-Methyl-D3-pyridine, a deuterated analog of 2-methylpyridine (α-picoline). Its primary application is as a high-fidelity internal standard for quantitative mass spectrometry, a role critical in pharmaceutical research, bioanalysis, and environmental testing. The substitution of three hydrogen atoms with deuterium on the methyl group provides a distinct mass-to-charge ratio (m/z) for clear analytical differentiation, while maintaining nearly identical physicochemical properties to the non-labeled analyte. This ensures co-elution during chromatography and similar behavior during sample preparation and ionization, effectively correcting for matrix effects and other sources of analytical variability.[1][2] This document details the compound's structure, properties, a representative synthesis protocol, analytical characterization, and a practical workflow for its application in bioanalytical assays.

Introduction to 2-Methyl-D3-pyridine

In the realm of quantitative mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieving the highest degree of accuracy and precision is paramount.[1] The reliability of these sensitive techniques is often compromised by analytical variabilities such as sample loss during extraction, fluctuations in instrument performance, and matrix effects, where co-eluting compounds suppress or enhance the ionization of the target analyte.[3]

To mitigate these issues, an internal standard is incorporated into the analytical workflow. The ideal internal standard is a compound that behaves identically to the analyte throughout the entire analytical process but is distinguishable by the detector.[1] Stable Isotope-Labeled (SIL) internal standards are widely regarded as the gold standard for this purpose.[4][5] 2-Methyl-D3-pyridine is a premier example of a SIL internal standard, designed for the precise quantification of its non-deuterated counterpart, 2-methylpyridine.

The core principle behind its efficacy is Isotope Dilution Mass Spectrometry (IDMS).[1] By adding a known quantity of 2-Methyl-D3-pyridine to a sample at the beginning of the preparation process, it acts as a perfect proxy for the analyte.[1] Any procedural inconsistencies that affect the analyte will affect the deuterated standard to the same degree. Since the mass spectrometer can differentiate between the two compounds based on their mass difference, the ratio of their signals remains constant, enabling highly accurate and precise quantification.[6]

Chemical Identity and Physicochemical Properties

2-Methyl-D3-pyridine is structurally identical to 2-methylpyridine, with the exception of the isotopic substitution on the methyl group. This subtle modification is significant for its function but has a minimal impact on its bulk physicochemical properties.

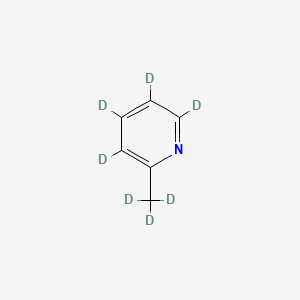

Chemical Structure:

Key Identifiers and Properties:

The properties of 2-Methyl-D3-pyridine closely mirror those of 2-methylpyridine. The slight increase in molecular weight due to deuterium substitution results in negligible changes to its boiling point and density.

| Property | 2-Methyl-D3-pyridine | 2-Methylpyridine (Analyte) |

| CAS Number | 10259-19-5[7][8][9] | 109-06-8[9][10][11] |

| Molecular Formula | C₆D₃H₄N[8][12] | C₆H₇N[10][11] |

| Molecular Weight | 96.15 g/mol [8][9] | 93.13 g/mol [10][13] |

| Appearance | Colorless to faintly yellow liquid | Colorless to faintly yellow liquid[10] |

| Boiling Point | ~128-129 °C | 128-129 °C[10][14] |

| Density | ~0.95 g/mL | 0.943 g/mL at 25 °C[10][14] |

| Solubility in Water | Miscible | Miscible[10] |

| pKa (of conjugate acid) | ~5.94 | 5.94[10] |

Synthesis and Isotopic Labeling

The synthesis of 2-Methyl-D3-pyridine requires a method that specifically introduces deuterium at the methyl position. While various synthetic routes exist for methylpyridines, such as the condensation of aldehydes with ammonia or flow-based α-methylation, deuteration often involves using a deuterated starting material.[10][15] A common conceptual approach involves the deprotonation of 2-methylpyridine followed by quenching with a deuterium source.

Representative Synthetic Protocol: Base-Mediated Deuteration

This protocol outlines a conceptual pathway. The choice of base and deuterium source is critical for achieving high isotopic enrichment.

Step 1: Deprotonation The methyl group of 2-methylpyridine is weakly acidic and can be deprotonated by a strong base like butyllithium (BuLi) to form a lithiated intermediate.[10] The reaction is performed under anhydrous and inert conditions (e.g., argon or nitrogen atmosphere) in a suitable aprotic solvent like tetrahydrofuran (THF).

Step 2: Deuteration The resulting anion is a potent nucleophile and is quenched by adding a deuterium source. Deuterium oxide (D₂O) is a common and effective reagent for this purpose. The reaction is typically rapid.

Step 3: Work-up and Purification The reaction mixture is neutralized, and the organic product is extracted using a suitable solvent. The crude product is then purified, typically by fractional distillation, to yield pure 2-Methyl-D3-pyridine with high isotopic enrichment (typically ≥98 atom % D).[9]

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis.

Caption: A conceptual workflow for the synthesis of 2-Methyl-D3-pyridine.

Analytical Characterization

To confirm the identity, purity, and isotopic enrichment of the synthesized 2-Methyl-D3-pyridine, several analytical techniques are employed.

-

Mass Spectrometry (MS): This is the definitive technique to confirm deuteration. The molecular ion peak for 2-Methyl-D3-pyridine will appear at an m/z value that is 3 units higher than that of unlabeled 2-methylpyridine.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The characteristic singlet peak for the methyl protons in 2-methylpyridine will be significantly diminished or absent in the ¹H NMR spectrum of the deuterated product.

-

²H (Deuterium) NMR: A signal will be present in the region corresponding to the methyl group, confirming the presence and location of deuterium.

-

-

Infrared (IR) Spectroscopy: The C-D stretching vibrations will appear at a lower frequency (around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (around 2850-3000 cm⁻¹), providing further evidence of deuteration.

| Technique | Expected Result for 2-Methyl-D3-pyridine |

| Mass Spectrometry (EI) | Molecular Ion (M⁺) peak at m/z 96 |

| ¹H NMR | Absence or significant reduction of the methyl proton signal (~2.5 ppm) |

| ¹³C NMR | The methyl carbon signal will appear as a multiplet due to C-D coupling |

| IR Spectroscopy | Presence of C-D stretching bands around 2100-2250 cm⁻¹ |

Application in Bioanalytical Workflows

The primary utility of 2-Methyl-D3-pyridine is as an internal standard in quantitative bioanalysis, for instance, in determining the concentration of a drug metabolite that contains the 2-methylpyridine moiety in a plasma sample.

Causality of Experimental Choices

-

Why a SIL Internal Standard? SIL standards are considered the most reliable choice because they co-elute with the analyte and experience nearly identical ionization efficiency and matrix effects.[6] This provides superior correction compared to structural analogs, which may have different retention times or ionization responses.[5][16]

-

Why Add the Standard Early? The internal standard must be added to the sample at the earliest possible stage (e.g., before protein precipitation or liquid-liquid extraction). This ensures that it accounts for any variability or loss of the analyte during the entire sample preparation process.[1]

-

Why LC-MS/MS? This technique offers high sensitivity and selectivity, allowing for the detection of low-concentration analytes in complex biological matrices like plasma. The use of Multiple Reaction Monitoring (MRM) further enhances specificity.

Step-by-Step Bioanalytical Protocol

This protocol outlines a typical workflow for quantifying an analyte in plasma using 2-Methyl-D3-pyridine as an internal standard.

Step 1: Sample Preparation

-

Thaw plasma samples, calibration standards, and quality control samples.

-

To 100 µL of each sample, add 10 µL of a working solution of 2-Methyl-D3-pyridine (the internal standard) in methanol. Vortex briefly.

Step 2: Protein Precipitation

-

Add 300 µL of cold acetonitrile to each sample to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

Step 3: Supernatant Transfer

-

Carefully transfer the clear supernatant to a clean 96-well plate or autosampler vials.

Step 4: LC-MS/MS Analysis

-

Inject a small volume (e.g., 5 µL) of the supernatant onto the LC-MS/MS system.

-

The analyte and the internal standard are separated chromatographically and detected by the mass spectrometer using specific precursor-to-product ion transitions (MRM).

Step 5: Quantification

-

A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the calibration standards.

-

The concentration of the analyte in the unknown samples is then determined from this curve using their measured peak area ratios.

Bioanalytical Workflow Diagram

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 4. scispace.com [scispace.com]

- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. texilajournal.com [texilajournal.com]

- 7. 2-Methyl-d3-pyridine | CAS 10259-19-5 | LGC Standards [lgcstandards.com]

- 8. 2-Methyl-d3-pyridine, TRC 5 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.at]

- 9. cdnisotopes.com [cdnisotopes.com]

- 10. 2-Methylpyridine - Wikipedia [en.wikipedia.org]

- 11. Pyridine, 2-methyl- [webbook.nist.gov]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. lobachemie.com [lobachemie.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. semanticscholar.org [semanticscholar.org]

Technical Whitepaper: 2-Picoline-d3 (CAS 10259-19-5)

Nomenclature, Synthesis, and Applications in Deuterated Pharmacologics[1]

Executive Summary

This technical guide provides a comprehensive analysis of 2-Picoline-d3 (CAS 10259-19-5), a critical isotopologue in the development of deuterated drugs and metabolic tracers. Unlike standard reagents, 2-Picoline-d3 features selective deuteration of the methyl group attached to the pyridine ring. This structural modification exploits the Kinetic Isotope Effect (KIE) to retard metabolic oxidation at the

Part 1: Chemical Identity & Nomenclature Hierarchy[1][2]

The nomenclature for CAS 10259-19-5 can be ambiguous due to historical naming conventions of pyridine derivatives. The identifier specifically refers to the isotopologue where the three hydrogen atoms on the methyl group are substituted with deuterium (

Synonyms and Identifiers Table

| Category | Primary Name/Identifier | Contextual Usage |

| IUPAC Name | 2-(Methyl-d3)pyridine | Official systematic nomenclature.[1] |

| Common Name | 2-Picoline-d3 | Most frequently used in commercial catalogs. |

| Historical Name | Refers to the | |

| Chemical Name | 2-Trideuteromethylpyridine | Emphasizes the |

| CAS Number | 10259-19-5 | Unique identifier for the methyl-d3 isotopologue.[1] |

| Molecular Formula | MW: 96.15 g/mol (vs. 93.13 for non-deuterated).[1] |

Nomenclature Visualization

The following diagram illustrates the structural relationship between the parent compound and its specific deuterated isotopologues.

Figure 1: Hierarchical classification distinguishing CAS 10259-19-5 from other deuterated pyridine forms.

Part 2: Synthesis & Manufacturing Protocol

The synthesis of 2-Picoline-d3 relies on the acidity of the

Experimental Protocol: Base-Catalyzed Exchange

Objective: Selective deuteration of the methyl group without affecting the aromatic ring protons.

Reagents:

-

Deuterium Oxide (

, >99.9 atom % D)[1] -

Base Catalyst: Sodium Deuteroxide (NaOD) or Potassium Carbonate (

)[1]

Step-by-Step Methodology:

-

Biphasic Setup: In a high-pressure reaction vessel (autoclave), combine 2-picoline and

in a 1:5 molar ratio. Excess -

Catalyst Addition: Add 5 mol% NaOD (40% wt in

). -

Thermal Activation: Seal the vessel and heat to 180°C - 200°C for 12–24 hours.

-

Causality: High temperature provides the activation energy to overcome the kinetic barrier of C-H bond cleavage.[4]

-

-

Phase Separation & Iteration: Cool the mixture. 2-Picoline is organic; however, it is miscible with water.[1][5] Salting out (adding NaCl) may be required to separate the organic layer.[1]

-

Purification: Distill the final organic layer (bp 128°C) to remove residual water and base. Store over molecular sieves.

Mechanism Visualization

Figure 2: Base-catalyzed H/D exchange mechanism exploiting the acidity of the alpha-methyl protons.

Part 3: Applications in Drug Development

The primary utility of 2-Picoline-d3 is in the synthesis of deuterated Active Pharmaceutical Ingredients (APIs).

The Deuterium Switch & Kinetic Isotope Effect (KIE)

The carbon-deuterium (C-D) bond is shorter and stronger than the carbon-hydrogen (C-H) bond due to the lower zero-point energy of deuterium.

-

Primary KIE: Breaking a C-D bond is 6–10 times slower than a C-H bond (

).[1][4] -

Metabolic Impact: Cytochrome P450 enzymes (CYPs) typically oxidize the methyl group of 2-picoline derivatives to a carboxylic acid or hydroxymethyl group.[4] Substituting H with D at this "metabolic soft spot" significantly reduces clearance rates, potentially increasing the drug's half-life (

).[1]

Metabolic Fate Diagram

Figure 3: Comparison of metabolic clearance pathways illustrating the stabilizing effect of deuteration.

Part 4: Analytical Validation & Quality Control

To ensure the integrity of 2-Picoline-d3 for research use, the following analytical signatures must be verified.

NMR Spectroscopy Profile

- NMR (Proton):

-

NMR (Carbon):

-

The methyl carbon signal (

~24 ppm) will split into a septet (1:3:6:7:6:3:1 intensity) due to coupling with three deuterium nuclei (Spin -

The signal intensity will be significantly lower due to the lack of Nuclear Overhauser Effect (NOE) and C-D coupling splitting the signal energy.

-

Mass Spectrometry (GC-MS)[1]

-

Parent Ion: Shift of +3 mass units.

-

Purity Calculation: Isotopic enrichment is calculated as:

[1]

References

-

National Center for Biotechnology Information (PubChem). 2-Methylpyridine (Compound Summary). [Link][1]

-

Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1] J. Org.[1] Chem. 1997, 62, 7512-7515.[1] (Standard reference for NMR validation data). [Link]

Sources

An In-Depth Technical Guide to the Distinctions and Applications of 2-Methylpyridine and its Deuterated Analog, 2-Methyl-D3-pyridine

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the fundamental differences between 2-Methylpyridine and its isotopically labeled counterpart, 2-Methyl-D3-pyridine. We will delve into their respective physicochemical properties, the critical role of isotopic labeling in analytical and metabolic studies, and provide detailed experimental protocols for their application.

Introduction: The Significance of 2-Methylpyridine and the Advent of Isotopic Labeling

2-Methylpyridine, also commonly known as 2-picoline, is a heterocyclic aromatic organic compound with a wide range of applications. It serves as a crucial intermediate in the synthesis of various pharmaceuticals, agrochemicals, and polymers[1]. Its utility in drug development is notable, with its structural motif appearing in several marketed drugs[2].

In modern pharmaceutical research, particularly in the realms of pharmacokinetics, metabolism, and quantitative bioanalysis, the use of stable isotope-labeled compounds has become indispensable.[3] Deuterium (²H or D), a stable isotope of hydrogen, is frequently employed to create analogs of drug candidates and their metabolites. The substitution of hydrogen with deuterium can provide invaluable insights into a molecule's biological fate and enhance the robustness of analytical methodologies.[4] This guide will focus on 2-Methyl-D3-pyridine, a deuterated form of 2-Methylpyridine where the three hydrogen atoms of the methyl group are replaced with deuterium.

Core Differences: A Comparative Analysis

The substitution of protium (¹H) with deuterium (²H) in the methyl group of 2-Methylpyridine results in subtle yet significant changes in its physicochemical properties. While the overall chemical reactivity remains largely the same, the increased mass of deuterium influences properties that are mass-dependent.

| Property | 2-Methylpyridine | 2-Methyl-D3-pyridine | Rationale for Difference |

| Molecular Formula | C₆H₇N | C₆H₄D₃N | Substitution of 3 H atoms with 3 D atoms. |

| Molecular Weight | 93.13 g/mol [5] | 96.15 g/mol [6] | Increased mass of three deuterium atoms (approx. 1 g/mol each) compared to protium. |

| Boiling Point | 128-129 °C[7] | Expected to be very similar to 2-Methylpyridine, with a potential slight increase. | Isotopic substitution has a minimal effect on intermolecular forces governing boiling point. |

| Melting Point | -70 °C | Expected to be very similar to 2-Methylpyridine. | Isotopic substitution has a minimal effect on the crystal lattice energy. |

| pKa | 5.94 (for the conjugate acid) | Expected to be very similar to 2-Methylpyridine. | The electronic effect of deuterium is negligible, thus not significantly affecting the basicity of the pyridine nitrogen. |

| Chromatographic Retention Time | Varies with conditions. | Slightly longer than 2-Methylpyridine under identical reversed-phase or normal-phase conditions. | The C-D bond is slightly shorter and stronger than the C-H bond, leading to minor differences in polarity and interaction with the stationary phase. |

| Mass Spectrum (Molecular Ion) | m/z 93 | m/z 96 | Direct consequence of the increased molecular weight. |

| ¹H NMR Spectrum | Signal for -CH₃ protons (~2.5 ppm) | Absence of a signal for the methyl protons. | Deuterium is not detected in ¹H NMR spectroscopy. |

| ¹³C NMR Spectrum | Signal for -CH₃ carbon (~20 ppm, quartet) | Signal for -CD₃ carbon appears as a characteristic triplet due to C-D coupling. | The coupling between the carbon and deuterium atoms splits the signal into a triplet. |

The Kinetic Isotope Effect (KIE): A Tool to Probe Metabolism

One of the most profound consequences of deuterium substitution at a metabolically active site is the Kinetic Isotope Effect (KIE) . The C-D bond is stronger and has a lower zero-point energy than the C-H bond. Consequently, reactions that involve the cleavage of this bond, such as enzymatic oxidation, proceed at a slower rate for the deuterated compound.

For 2-Methylpyridine, the methyl group is a potential site for metabolism by cytochrome P450 (CYP) enzymes, leading to the formation of 2-hydroxymethylpyridine. By replacing the methyl hydrogens with deuterium, the rate of this metabolic transformation can be significantly reduced.[8] This phenomenon is a powerful tool in drug discovery to:

-

Elucidate metabolic pathways: By comparing the metabolite profiles of the deuterated and non-deuterated compounds, researchers can identify the primary sites of metabolism.

-

Improve pharmacokinetic profiles: Slowing down metabolism can lead to increased drug exposure (AUC), a longer half-life, and potentially a lower required dose.[9]

-

Reduce metabolite-mediated toxicity: If a metabolite is responsible for adverse effects, deuteration at the site of its formation can mitigate toxicity.

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. books.rsc.org [books.rsc.org]

- 3. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mVOC 4.0 [bioinformatics.charite.de]

- 5. 109-06-8 CAS | 2-METHYL PYRIDINE | Laboratory Chemicals | Article No. 4672B [lobachemie.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. experts.umn.edu [experts.umn.edu]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Mass Differential and Application of Deuterated 2-Methylpyridine

An Examination of 2-Methyl-d3-pyridine versus its Non-Deuterated Analogue for Advanced Research Applications

This guide provides an in-depth analysis of the molecular weight differences between 2-Methyl-d3-pyridine and its non-deuterated counterpart, 2-Methylpyridine. It explores the fundamental principles of isotopic substitution and elucidates the practical implications for researchers, scientists, and professionals in drug development.

Section 1: Fundamental Mass Comparison

The core difference between 2-Methyl-d3-pyridine and 2-Methylpyridine lies in the isotopic composition of the methyl group. In the deuterated variant, the three hydrogen atoms (protium, ¹H) of the methyl group are replaced with three deuterium atoms (²H or D), a stable isotope of hydrogen.[1] This substitution results in a measurable increase in the molecule's overall mass.

The molecular formula for 2-Methylpyridine is C₆H₇N.[2][3] Conversely, the formula for its deuterated analogue is C₆H₄D₃N.[4] The key to understanding the mass difference is in the atomic weights of hydrogen and deuterium. The atomic mass of hydrogen (protium) is approximately 1.007825 atomic mass units (amu), while deuterium has an atomic mass of approximately 2.014102 amu.[5][6][7] Deuterium's nucleus contains one proton and one neutron, making it roughly twice as massive as protium, which has only a single proton.[1][5]

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Difference |

| 2-Methylpyridine | C₆H₇N | ~93.13 | Contains three protium (¹H) atoms on the methyl group.[2][3][8] |

| 2-Methyl-d3-pyridine | C₆H₄D₃N | ~96.15 | Contains three deuterium (²H) atoms on the methyl group.[4][9][10] |

The calculated difference in molecular weight is approximately 3.02 g/mol , which directly corresponds to the mass added by the three neutrons from the deuterium atoms.

Section 2: The Scientific Rationale for Isotopic Substitution

The deliberate substitution of hydrogen with deuterium is a technique known as isotopic labeling or enrichment. This practice is foundational in various scientific disciplines for several key reasons, primarily centered around the Kinetic Isotope Effect (KIE) .

The KIE describes the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. Because deuterium is heavier than hydrogen, the carbon-deuterium (C-D) bond has a lower vibrational frequency and is stronger than the carbon-hydrogen (C-H) bond. Consequently, it requires more energy to break a C-D bond, leading to a slower reaction rate for processes that involve the cleavage of this bond.

Sources

- 1. Deuterium | Definition, Symbol, Production, & Facts | Britannica [britannica.com]

- 2. Pyridine, 2-methyl- [webbook.nist.gov]

- 3. 2-Methylpyridine - Wikipedia [en.wikipedia.org]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Deuterium - Wikipedia [en.wikipedia.org]

- 6. Isotopes of hydrogen - Wikipedia [en.wikipedia.org]

- 7. What is the atomic mass in hydrogen class 11 chemistry CBSE [vedantu.com]

- 8. 109-06-8 CAS | 2-METHYL PYRIDINE | Laboratory Chemicals | Article No. 4672B [lobachemie.com]

- 9. cdnisotopes.com [cdnisotopes.com]

- 10. 2-Methyl-d3-pyridine, TRC 5 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.at]

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-D3-pyridine

Introduction: The Role of Deuterated Compounds in Modern Research

In the landscape of contemporary scientific discovery, particularly within pharmaceutical and materials science, the strategic use of isotopically labeled compounds is of paramount importance. Deuterium (²H or D), a stable isotope of hydrogen, offers a subtle yet powerful tool for elucidating reaction mechanisms, enhancing the metabolic stability of drug candidates, and serving as an internal standard in analytical studies. The substitution of protium (¹H) with deuterium can lead to significant kinetic isotope effects, altering the rates of chemical reactions and metabolic pathways. This guide provides a comprehensive overview of the physical properties of 2-Methyl-D3-pyridine, a deuterated analog of 2-methylpyridine (also known as 2-picoline), and details the rigorous experimental protocols for their determination. For researchers in drug development, understanding these fundamental properties is a critical first step in the journey from laboratory synthesis to clinical application.

Physicochemical Properties: A Comparative Analysis

For a practical comparison, the properties of the fully deuterated 2-Picoline-d7 are also included in the table below.

| Property | 2-Methylpyridine (Non-deuterated) | 2-Methyl-D3-pyridine (Estimated) | 2-Picoline-d7 |

| Molecular Formula | C₆H₇N | C₆H₄D₃N | C₆D₇N |

| Molecular Weight | 93.13 g/mol | 96.15 g/mol | 100.17 g/mol |

| Boiling Point | 128-129 °C[1][2][3] | Slightly higher than 129 °C | Not readily available |

| Density | 0.943 g/mL at 20 °C[1] | Higher than 0.943 g/mL | 1.026 g/mL at 25 °C |

Experimental Determination of Physicochemical Properties

To ensure the highest degree of accuracy in research and development, the direct experimental determination of the boiling point and density of 2-Methyl-D3-pyridine is strongly recommended. The following sections provide detailed, field-proven protocols for these measurements.

Boiling Point Determination via the Capillary Method

The capillary method, often utilizing a Thiele tube, is a reliable technique for determining the boiling point of a small quantity of liquid.[4][5][6][7]

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. In this method, a small, inverted capillary tube traps the vapor of the heated liquid. The temperature at which a steady stream of bubbles emerges and then ceases upon slight cooling, causing the liquid to be drawn back into the capillary, is the boiling point.[5][6][7]

Experimental Protocol:

-

Sample Preparation: Fill a small test tube or a fusion tube to a depth of approximately 2-3 cm with 2-Methyl-D3-pyridine.

-

Capillary Insertion: Place a capillary tube, sealed at one end, into the liquid with the open end submerged.

-

Apparatus Assembly: Attach the sample tube to a thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the sample.

-

Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil) to ensure uniform heating.

-

Observation: Heat the apparatus gently. As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

-

Determination: Carefully note the temperature at which a continuous and rapid stream of bubbles is observed. Then, remove the heat source and allow the apparatus to cool slowly. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point of the sample.

-

Validation: Repeat the measurement at least twice to ensure reproducibility.

Density Determination Using a Pycnometer

A pycnometer is a flask with a specific, accurately known volume, used to determine the density of a liquid with high precision.[1][8][9][10]

Principle: Density is defined as mass per unit volume. The pycnometer allows for the precise measurement of the mass of a known volume of the liquid. By weighing the pycnometer empty, filled with a reference liquid (typically deionized water), and then filled with the sample liquid, the density of the sample can be accurately calculated.[1]

Experimental Protocol:

-

Cleaning and Calibration: Thoroughly clean and dry the pycnometer. Weigh the empty pycnometer on an analytical balance. Fill the pycnometer with deionized water of a known temperature and weigh it again. The difference in mass allows for the calculation of the exact volume of the pycnometer at that temperature.

-

Sample Measurement: Empty and dry the pycnometer. Fill it with 2-Methyl-D3-pyridine, ensuring no air bubbles are trapped.

-

Temperature Equilibration: Place the filled pycnometer in a thermostatic water bath to bring the sample to the desired temperature (e.g., 20 °C).

-

Weighing: Carefully dry the outside of the pycnometer and weigh it on an analytical balance.

-

Calculation: The density (ρ) is calculated using the following formula: ρ_sample = (m_sample - m_empty) / V_pycnometer where:

-

m_sample is the mass of the pycnometer filled with the sample.

-

m_empty is the mass of the empty pycnometer.

-

V_pycnometer is the calibrated volume of the pycnometer.

-

-

Validation: Perform multiple measurements to ensure the precision of the result.

Safety Precautions

2-Methylpyridine and its deuterated analogs should be handled with appropriate safety measures in a well-ventilated fume hood.[11][12]

-

Flammability: 2-Methylpyridine is a flammable liquid and vapor.[11] Keep away from heat, sparks, open flames, and hot surfaces.

-

Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[11][12] It can cause severe skin burns and eye damage.[12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11][12]

-

Handling: Avoid breathing vapors.[11][12] Ensure adequate ventilation.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Always consult the Safety Data Sheet (SDS) for 2-methylpyridine before handling the compound.

Conclusion

While specific physical constants for 2-Methyl-D3-pyridine are not widely published, this guide provides a robust framework for their experimental determination. By following the detailed protocols for boiling point and density measurement, researchers can obtain the accurate and reliable data essential for their work. The principles of isotopic labeling continue to be a cornerstone of innovation in the chemical and biomedical sciences, and a thorough understanding of the fundamental properties of these labeled compounds is indispensable.

References

- Grokipedia. 2-Methylpyridine.

- Measurement Canada. (2017, June 5). Specialized test procedure—Procedure for density determination.

- Nazare, V. Determination of Boiling Point (B.P).

- Loba Chemie. (2015, April 9). 2-METHYLPYRIDINE FOR SYNTHESIS MSDS.

- ASTM D941-02. (2008). Standard Test Method for Density and Relative Density (Specific Gravity) of Liquids by Bingham Pycnometer.

- JoVE. (2020, March 26). Boiling Points - Procedure.

- Unknown. boiling point.

- Unknown. 1 density determination by pycnometer.

- Chemconnections. Boiling Point Determination.

- Fisher Scientific. (2009, September 22). SAFETY DATA SHEET - 3-Hydroxy-2-methylpyridine.

- Erichsen. Pycnometers for Precise Density Determination.

- Jubilant Ingrevia Limited. (2024, March 11). 2-Methyl-5-ethylpyridine Safety Data Sheet.

- Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination.

- MilliporeSigma. 2-Methylpyridine 98 109-06-8.

- Tokyo Chemical Industry Co., Ltd. 2-Methylpyridine 109-06-8.

- NIST. Pyridine, 2-methyl-.

- Loba Chemie. 109-06-8 CAS | 2-METHYL PYRIDINE.

- ChemicalBook. 2-Amino-3-picoline | 1603-40-3.

- PubChem. Pyrrolidine-2,5-diol | C4H9NO2 | CID 54241179.

- Wikipedia. 2-Methylpyridine.

- NCBI. TABLE 3-2, Physical and Chemical Properties of Pyridine.

- ChemicalBook. (2024, March 25). 2-Methylpyridine: Properties, Production process and Uses.

- NIST. Glycine.

- Cheméo. Chemical Properties of Pyridine, 2-methyl- (CAS 109-06-8).

- CymitQuimica. CAS 7254-19-5: 5-bromoindole-2-carboxylic acid.

- CAMEO Chemicals. 2-METHYLPYRIDINE.

- Sigma-Aldrich. 5-Bromoindole-2-carboxylic acid 98 7254-19-5.

- Cheméo. Chemical Properties of 2-Pyrrolidinone (CAS 616-45-5).

- Alpha Chemika. 2-METHYL PYRIDINE For Synthesis.

Sources

- 1. ≫ How to Measure and Calculate Density with a Pycnometer - Pobel [pobel.com]

- 2. 2-Methylpyridine - Wikipedia [en.wikipedia.org]

- 3. 2-Methylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. Video: Boiling Points - Procedure [jove.com]

- 6. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. ised-isde.canada.ca [ised-isde.canada.ca]

- 9. kaycantest.com [kaycantest.com]

- 10. Pycnometers for Precise Density Determination - ERICHSEN [erichsen.de]

- 11. lobachemie.com [lobachemie.com]

- 12. jubilantingrevia.com [jubilantingrevia.com]

Applications of deuterated picolines in organic synthesis

An In-Depth Technical Guide to the Applications of Deuterated Picolines in Organic Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The substitution of hydrogen with its stable, heavy isotope, deuterium, represents one of the most subtle yet powerful modifications in a synthetic chemist's toolkit. While chemically similar, the increased mass of deuterium imparts significant changes to bond strength, profoundly influencing reaction kinetics and metabolic stability. Picolines, as fundamental heterocyclic scaffolds prevalent in pharmaceuticals, agrochemicals, and functional materials, serve as an exemplary platform to explore the utility of isotopic reinforcement. This guide provides a comprehensive overview of the strategic applications of deuterated picolines in modern organic synthesis. We will delve into their critical role in elucidating reaction mechanisms through the kinetic isotope effect, their transformative impact on drug discovery by enhancing pharmacokinetic profiles, and their practical utility as specialized solvents and synthetic building blocks. This document synthesizes field-proven insights with detailed protocols to offer a robust resource for professionals seeking to leverage isotopic labeling in their research and development endeavors.

The Foundation: Understanding the Deuterium Isotope Effect

Picolines are isomers of methylpyridine (2-picoline, 3-picoline, and 4-picoline), valued for their unique chemical properties as bases, ligands, and synthetic precursors. Deuteration involves the selective replacement of one or more protium (¹H) atoms with deuterium (²H or D). This substitution is the cornerstone of the applications discussed herein and its effects are primarily governed by the Kinetic Isotope Effect (KIE) .

The C-D bond is stronger and vibrates at a lower frequency than the corresponding C-H bond due to the greater mass of deuterium.[1] Consequently, more energy is required to break a C-D bond compared to a C-H bond.[2] This difference in activation energy means that reactions involving the cleavage of a C-D bond in the rate-determining step will proceed more slowly than the same reaction with a C-H bond.[2][3] This phenomenon, the KIE, is a powerful tool that can be exploited in several ways, from probing reaction pathways to designing more robust pharmaceuticals.[4][5]

Application I: Mechanistic Elucidation via Kinetic Isotope Effect Studies

One of the most fundamental applications of deuterated picolines is in the study of reaction mechanisms. By comparing the reaction rates of a standard picoline derivative with its selectively deuterated analogue, chemists can determine if a specific C-H bond is broken during the rate-limiting step of a reaction. A significant KIE (typically kH/kD > 2) provides strong evidence for such a mechanism.[6][7]

A classic example is the reaction of 2-picoline N-oxide with phenylacetic anhydride.[8] This reaction proceeds through two competing pathways: rearrangement and oxidation. Research has shown that using methyl-deuterated 2-picoline N-oxide (2-(CD₃)-pyridine N-oxide) dramatically slows down the rearrangement pathway.[8] A primary KIE value of 3.8 to 4.2 was observed, providing definitive proof that the abstraction of a proton from the methyl group to form an anhydro base intermediate is the rate-determining step of the rearrangement.[8]

Caption: Workflow for a KIE study using deuterated 2-picoline N-oxide.

Application II: Enhancing Metabolic Stability in Drug Development

Perhaps the most impactful application of deuteration in recent years has been in medicinal chemistry, often termed the "deuterium switch" or "isotopic reinforcement".[9][10] Many drug molecules are cleared from the body via oxidative metabolism, a process frequently catalyzed by cytochrome P450 (CYP) enzymes.[11] This process often involves the cleavage of a C-H bond at a metabolically vulnerable position, or "soft spot".[9]

Picoline moieties are common in pharmaceuticals, and their methyl groups are prime targets for CYP-mediated oxidation to hydroxymethyl and then carboxylic acid derivatives, leading to rapid drug clearance. By replacing the hydrogens on the picoline's methyl group with deuterium, the rate of this metabolic oxidation can be significantly reduced due to the KIE.[2][12] This modification can lead to several therapeutic advantages:

-

Increased Drug Half-Life: Slower metabolism extends the drug's duration of action in the body.[13]

-

Lower Dosing Requirements: A longer half-life can allow for lower and less frequent dosing, improving patient compliance.[10]

-

Improved Safety Profile: Reduced metabolism can decrease the formation of potentially toxic or reactive metabolites.[12][14]

-

Enhanced Bioavailability: Slowing first-pass metabolism in the gut and liver can increase the amount of active drug reaching systemic circulation.[13][15]

This strategy was instrumental in the development of the first FDA-approved deuterated drug, deutetrabenazine, and continues to be a key strategy in modern drug discovery.[9][16]

Caption: Deuteration blocks metabolic oxidation of picoline moieties.

Data Presentation: Pharmacokinetic Comparison

The table below illustrates a hypothetical but representative comparison of pharmacokinetic (PK) parameters for a picoline-containing drug and its deuterated analogue.

| Parameter | Standard Drug (H-Analogue) | Deuterated Drug (D-Analogue) | Improvement |

| Half-Life (t½) | 2.5 hours | 7.5 hours | 3.0x |

| Clearance (CL) | 15 L/hr/kg | 5 L/hr/kg | 3.0x |

| Area Under Curve (AUC) | 800 ng·h/mL | 2400 ng·h/mL | 3.0x |

| Metabolite Formation | 65% of dose | 20% of dose | -70% |

Data are representative and serve for illustrative purposes.

Additional Applications in Synthesis and Analysis

Beyond mechanistic studies and drug development, deuterated picolines serve other crucial roles in the laboratory.

Deuterated Solvents for NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. To avoid overwhelming signals from the solvent's protons, deuterated solvents are required.[17][18] While less common than chloroform-d or DMSO-d₆, fully deuterated picoline-d₇ or pyridine-d₅ are valuable as NMR solvents for specific applications, such as high-temperature experiments or when the analyte has poor solubility in more common solvents but good solubility in pyridine-like structures.[17] The deuterium signal is also used by the NMR spectrometer for the field-frequency lock, which ensures spectral stability during data acquisition.[17]

Synthetic Intermediates and Building Blocks

Deuterated picolines are valuable as starting materials for the synthesis of more complex isotopically labeled molecules.[19][20] Their commercial availability allows for the precise and controlled introduction of a deuterated structural motif into a larger target molecule, which is often more efficient than attempting a late-stage deuteration that may lack regioselectivity.[10][20] These building blocks are essential for preparing internal standards for quantitative mass spectrometry, where a known amount of the heavy isotope-labeled compound is added to a sample to accurately quantify the amount of the unlabeled analyte present.[14]

Experimental Protocol: A Model KIE Study

This protocol provides a generalized workflow for comparing the reaction rates of 2-picoline N-oxide and its methyl-deuterated analogue with an anhydride, based on the principles described in the literature.[8]

Objective: To determine the primary kinetic isotope effect for the rearrangement of 2-picoline N-oxide.

Materials:

-

2-picoline N-oxide

-

2-(methyl-d₃)-picoline N-oxide

-

Phenylacetic anhydride

-

Anhydrous solvent (e.g., acetonitrile)

-

Internal standard (e.g., dodecane)

-

Reaction vials, syringes, heating block

-

Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis

Procedure:

-

Preparation of Reaction Stock Solutions:

-

Prepare a 0.5 M solution of 2-picoline N-oxide in anhydrous acetonitrile containing the internal standard (e.g., 0.05 M dodecane).

-

Prepare a separate 0.5 M solution of 2-(methyl-d₃)-picoline N-oxide in anhydrous acetonitrile with the same concentration of internal standard.

-

Prepare a 0.5 M solution of phenylacetic anhydride in anhydrous acetonitrile.

-

-

Reaction Setup (Parallel Experiments):

-

In separate, sealed reaction vials, place equal volumes (e.g., 1.0 mL) of the 2-picoline N-oxide stock solution and the deuterated analogue stock solution.

-

Place the vials in a pre-heated block at the desired reaction temperature (e.g., 80 °C) and allow them to equilibrate for 5 minutes.

-

-

Initiation and Monitoring:

-

To initiate the reactions simultaneously, add an equal volume (e.g., 1.0 mL) of the pre-heated phenylacetic anhydride solution to each vial.

-

At timed intervals (e.g., t = 0, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 50 µL) from each reaction vial.

-

Immediately quench the aliquot in a separate vial containing a quenching agent (e.g., cold diethyl ether and a dilute sodium bicarbonate solution).

-

-

Analysis:

-

Analyze the quenched aliquots by GC or HPLC to determine the concentration of the remaining 2-picoline N-oxide relative to the internal standard.

-

Plot the natural logarithm of the concentration of the starting material (ln[SM]) versus time for both the hydrogenated and deuterated reactions.

-

-

Calculation of KIE:

-

The slope of the resulting straight line for each plot corresponds to the negative of the pseudo-first-order rate constant (-k).

-

Determine the rate constant for the hydrogenated reaction (kH) and the deuterated reaction (kD).

-

Calculate the Kinetic Isotope Effect as the ratio: KIE = kH / kD .

-

Expected Outcome: A KIE value significantly greater than 1 (e.g., ~4.0) would confirm that the C-H bond on the methyl group of 2-picoline N-oxide is cleaved in the rate-determining step of the rearrangement.

Conclusion and Future Outlook

Deuterated picolines are far more than simple isotopic curiosities; they are sophisticated tools that enable profound insights into chemical reactivity and biological processes. From providing irrefutable evidence in mechanistic studies to revolutionizing drug design by enhancing metabolic stability, their applications are both diverse and impactful. As synthetic methods for selective deuteration become more advanced and economical, the use of deuterated building blocks like picolines is set to expand further.[20] For researchers in organic synthesis and drug development, a thorough understanding of the principles and applications of isotopic labeling is no longer a niche specialty but a core competency for innovation.

References

-

Hypha Discovery. (n.d.). Improving metabolic stability using deuterium. Retrieved from [Link]

-

Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2019). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 18(6), 473-483. Available at: [Link]

-

Gansäuer, A. (2021). Stabilizing pharmaceuticals with deuterium. Advanced Science News. Available at: [Link]

-

Sharma, R., & Singh, P. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Online Journal of Pharmacology & Pharmacokinetics. Available at: [Link]

-

Gerber, N. C., et al. (2022). Synthesis of Deuterated Endochin-Like Quinolones. ACS Omega, 7(4), 3584–3591. Available at: [Link]

-

Ingenza. (2023, August 15). Deuterium: Slowing Metabolism One C–H Bond At A Time. Available at: [Link]

-

Schirch, D. R., et al. (2021). Designing chemical systems for precision deuteration of medicinal building blocks. Nature Communications, 12(1), 6062. Available at: [Link]

-

Scharlab, S.L. (n.d.). Solvents, deuterated for NMR for laboratory. Retrieved from [Link]

-

Jenkins, J. A., & Cohen, T. (1975). Deuterium isotope effects and the influence of solvent in the redox and rearrangement reactions of 2-picoline N-oxide and phenylacetic anhydride. Journal of Organic Chemistry, 40(24), 3566–3571. Available at: [Link]

-

Knesl, P. (2006). Synthesis of deuterated analogs, reference standards and metabolites of pharmaceuticals. (INIS-MF-12903). Technische Univ., Wien (Austria). Available at: [Link]

-

Di Martino, R. M. C., et al. (2023). The Use of a Penta-Deuterophenyl Substituent to Improve the Metabolic Stability of a Tyrosine Kinase Inhibitor. Molecules, 28(1), 329. Available at: [Link]

-

Annadurai, S. (2023). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. Annals of Clinical Pathology, 12(1), 1177. Available at: [Link]

-

Pharmaffiliates. (2025, May 20). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Retrieved from [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

-

Franco-Molina, M. A., & Santillan, R. (2022). The deuteration of organic compounds as a tool to teach chemistry. Educación Química, 33(3), 159-168. Available at: [Link]

-

Meyer, M. P. (2020). On the Interpretation of Deuterium Kinetic Isotope Effects in C–H Bond Functionalizations by Transition-Metal Complexes. CHIMIA International Journal for Chemistry, 74(9), 683-687. Available at: [Link]

-

Scott, D. O., et al. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS ONE, 13(11), e0205842. Available at: [Link]

-

Prier, C. (2018). Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development. University of California, Santa Barbara. Available at: [Link]

-

de Graaf, R. A., et al. (2021). Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies. ACS Chemical Neuroscience, 12(1), 120–129. Available at: [Link]

-

Rosales-Martínez, A., & Santillan, R. (2022). The deuteration of organic compounds as a tool to teach chemistry. Educación Química, 33(3). Available at: [Link]

- Tung, R. (2013). Synthesis of deuterated morpholine derivatives. (US Patent No. 8,354,557 B2). Google Patents.

-

Prier, C. (2014). Applications and Synthesis of Deuterium-Labeled Compounds. MacMillan Group Meeting, Princeton University. Available at: [Link]

-

Strieter, E. (2005). Kinetic Isotope Effects in Organic Chemistry. MacMillan Group Meeting, Princeton University. Available at: [Link]

- Tung, R. (2009). Synthesis of deuterated morpholine derivatives. (WO Patent No. 2009/154754 A2). Google Patents.

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. Stabilizing pharmaceuticals with deuterium - Advanced Science News [advancedsciencenews.com]

- 3. The deuteration of organic compounds as a tool to teach chemistry [scielo.org.mx]

- 4. The deuteration of organic compounds as a tool to teach chemistry [scielo.org.mx]

- 5. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 6. researchgate.net [researchgate.net]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. Deuterium isotope effects and the influence of solvent in the redox and rearrangement reactions of 2-picoline N-oxide and phenylacetic anhydride (Journal Article) | OSTI.GOV [osti.gov]

- 9. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 11. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]

- 12. juniperpublishers.com [juniperpublishers.com]

- 13. Synthetic Intermediates for Deuterated Pharmaceuticals - CK Isotopes [ckisotopes.com]

- 14. pharmaffiliates.com [pharmaffiliates.com]

- 15. hyphadiscovery.com [hyphadiscovery.com]

- 16. Synthesis of Deuterated Endochin-Like Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 18. Solvents, deuterated for NMR for laboratory | Scharlab [scharlab.com]

- 19. isotope.com [isotope.com]

- 20. d-nb.info [d-nb.info]

The Gold Standard in Bioanalysis: A Technical Guide to 2-(Trideuteriomethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Precision in Quantitative Analysis

In the landscape of modern drug development and metabolic research, the demand for analytical methods of the highest accuracy and precision is non-negotiable. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the cornerstone of bioanalysis due to its unparalleled sensitivity and selectivity. However, the inherent variability in sample preparation and instrumental analysis necessitates a robust strategy to ensure data integrity. This is where isotopically labeled internal standards, particularly deuterated compounds, play a pivotal role. 2-(Trideuteriomethyl)pyridine, a stable isotope-labeled analog of 2-methylpyridine, serves as an exemplary internal standard, enabling researchers to navigate the complexities of quantitative bioanalysis with confidence.

This technical guide provides a comprehensive overview of 2-(trideuteriomethyl)pyridine, its fundamental properties, and its critical application as an internal standard in LC-MS/MS methodologies. We will delve into the causality behind its effectiveness and provide a detailed, field-proven protocol for its use.

Core Principles: The Power of Isotope Dilution Mass Spectrometry

The utility of 2-(trideuteriomethyl)pyridine is rooted in the principle of isotope dilution mass spectrometry (IDMS). By introducing a known quantity of the deuterated standard into a sample at the initial stage of preparation, it acts as a chemical and physical mimic of the endogenous analyte, 2-methylpyridine. Any loss of the analyte during extraction, handling, or variations in ionization efficiency within the mass spectrometer is mirrored by the deuterated internal standard. Consequently, the ratio of the analyte's signal to that of the internal standard remains constant, leading to highly accurate and precise quantification.

Chemical Identity and Properties of 2-(Trideuteriomethyl)pyridine

A thorough understanding of the chemical identifiers and physical properties of an internal standard is paramount for its effective implementation.

| Identifier/Property | Value | Source |

| IUPAC Name | 2-(trideuteriomethyl)pyridine | Toronto Research Chemicals |

| Synonyms | 2-(Methyl-d3)pyridine, 2-Picoline-d3 | CDN Isotopes |

| CAS Number | 10259-19-5 | [1] |

| Molecular Formula | C₆D₃H₄N | Toronto Research Chemicals |

| Molecular Weight | 96.15 g/mol | [1] |

| InChI | InChI=1S/C6H7N/c1-6-4-2-3-5-7-6/h2-5H,1H3/i1D3 | Toronto Research Chemicals |

| SMILES | [2H]C([2H])([2H])c1ccccn1 | Toronto Research Chemicals |

| Isotopic Purity | Typically ≥ 98 atom % D | [1] |

The Unlabeled Analyte: 2-Methylpyridine

A brief overview of the non-deuterated analyte is essential for context.

| Identifier/Property | Value | Source |

| IUPAC Name | 2-methylpyridine | [2] |

| Synonyms | 2-Picoline, α-Picoline | [2] |

| CAS Number | 109-06-8 | [2] |

| PubChem CID | 7975 | [2] |

| Molecular Formula | C₆H₇N | [2] |

| Molecular Weight | 93.13 g/mol | [2] |

| InChI | InChI=1S/C6H7N/c1-6-4-2-3-5-7-6/h2-5H,1H3 | [2] |

| SMILES | CC1=CC=CC=N1 | [2] |

Application Spotlight: Quantification of 2-Methylpyridine in Biological Matrices

2-Methylpyridine is a compound of interest in various fields, including environmental analysis and as a metabolite in toxicological studies. Its accurate quantification in complex biological matrices like plasma or urine is a significant analytical challenge. The use of 2-(trideuteriomethyl)pyridine as an internal standard is the most robust approach to overcome these challenges.

Experimental Protocol: LC-MS/MS Quantification of 2-Methylpyridine in Human Plasma

This protocol outlines a detailed methodology for the quantification of 2-methylpyridine in human plasma using 2-(trideuteriomethyl)pyridine as an internal standard.

1. Materials and Reagents

-

2-Methylpyridine (analyte) reference standard (≥99% purity)

-

2-(Trideuteriomethyl)pyridine (internal standard, IS) (≥98% isotopic purity)

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (blank)

2. Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-methylpyridine and dissolve in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of 2-(trideuteriomethyl)pyridine and dissolve in 1 mL of methanol.

-

Analyte Working Solutions (for Calibration Curve): Perform serial dilutions of the analyte stock solution with 50:50 methanol:water to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Working Solution (50 ng/mL): Dilute the IS stock solution with methanol to a final concentration of 50 ng/mL.

3. Sample Preparation: Protein Precipitation

This method is efficient for removing the bulk of proteins from plasma samples.[3]

-

Pipette 100 µL of plasma sample (calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the Internal Standard Working Solution (50 ng/mL).

-

Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[4]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.[4]

-

Carefully transfer 200 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution:

-

0-0.5 min: 5% B

-

0.5-3.0 min: 5% to 95% B

-

3.0-4.0 min: Hold at 95% B

-

4.0-4.1 min: 95% to 5% B

-

4.1-5.0 min: Re-equilibrate at 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

2-Methylpyridine (Analyte): Q1: 94.1 m/z → Q3: 79.1 m/z (quantifier), Q1: 94.1 m/z → Q3: 52.1 m/z (qualifier)

-

2-(Trideuteriomethyl)pyridine (IS): Q1: 97.1 m/z → Q3: 82.1 m/z

-

-

Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature by infusing the individual standard solutions.

5. Data Analysis and Quantification

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

-

Apply a linear regression model with a 1/x² weighting to the calibration curve.

-

Quantify the concentration of 2-methylpyridine in the unknown samples by interpolating their analyte/IS peak area ratios from the calibration curve.

Workflow Visualization

Caption: Experimental workflow for the quantification of 2-methylpyridine.

Conclusion

2-(Trideuteriomethyl)pyridine stands as an indispensable tool for researchers requiring high-fidelity quantification of 2-methylpyridine in complex biological matrices. Its near-identical physicochemical properties to the unlabeled analyte ensure that it effectively compensates for analytical variability, thereby upholding the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in scientific investigation. The detailed protocol provided herein serves as a robust framework that can be adapted and validated for specific research needs, ultimately contributing to the generation of reliable and defensible scientific data.

References

- BenchChem. (2025).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7975, 2-Methylpyridine. Retrieved February 21, 2026, from [Link]

-

IonSource. (2016, January 19). Sample Preparation for PK//MS Analysis. Retrieved February 21, 2026, from [Link]

Sources

Methodological & Application

Using 2-Methyl-D3-pyridine as an NMR internal standard

Application Note: Precision NMR Profiling using 2-Methyl-D3-pyridine Subtitle: The "Silent Methyl" Protocol for Quantitative NMR (qNMR) in Crowded Aliphatic Regions

Executive Summary

2-Methyl-D3-pyridine (also known as 2-Picoline-d3) is a specialized internal standard designed for high-precision Quantitative NMR (qNMR). Unlike common standards (e.g., TCNB, Maleic Acid) or non-deuterated 2-picoline, this isotopologue offers a unique spectral advantage: the "Silent Methyl."

By deuterating the methyl group (

Technical Specifications & Mechanism

The "Silent Methyl" Mechanism

In standard 2-picoline, the methyl group resonates as a sharp singlet around 2.5 ppm. This is problematic because it frequently overlaps with:

-

Residual Solvent Peaks: DMSO-

(2.50 ppm). -

Analyte Signals:

-carbonyl protons, amines, and alkyl chains common in drug molecules.

In 2-Methyl-D3-pyridine , the methyl protons are replaced by deuterium. Deuterium (

Chemical Shift Data (Reference)

Solvent: DMSO-

| Position | Group | Multiplicity | Shift ( | Integration ( | Note |

| C2-Methyl | Silent | ~2.5 (Invisible) | 0 | The "Silent" Advantage | |

| H-6 | Aromatic | Doublet (d) | 8.48 | 1 | Best for Quantification |

| H-4 | Aromatic | Triplet (td) | 7.72 | 1 | Secondary Reference |

| H-3 | Aromatic | Doublet (d) | 7.23 | 1 | Potential Overlap |

| H-5 | Aromatic | Triplet (ddd) | 7.18 | 1 | Potential Overlap |

Physical Properties

-

Molecular Weight (MW): ~96.15 g/mol (varies slightly with isotopic purity).

-

Boiling Point: 128°C (Liquid at RT).

-

Volatility Risk: Moderate. Requires Stock Solution Protocol (See Section 4).

-

Basicity: Weak base (

). Chemical shifts are pH-dependent.

Visualization: Spectral Logic & Workflow

Figure 1: The "Silent Methyl" Spectral Logic

This diagram illustrates how the D3-isotopologue simplifies the spectrum compared to standard 2-picoline.

Caption: Comparison of spectral outputs. The D3 modification removes the methyl interference, leaving a clean aliphatic window.

Experimental Protocol: qNMR Methodology

Pre-requisite: Due to the volatility of 2-Methyl-D3-pyridine (liquid), direct weighing into the NMR tube is prone to evaporation errors. The Stock Solution Method is mandatory.

Phase 1: Preparation of Stock Solution (Gravimetric)

-

Select Solvent: Choose a deuterated solvent (e.g., DMSO-

or CD -

Tare: Place a 20 mL volumetric flask (or septum-capped vial) on a 5-digit analytical balance. Tare.

-

Add Standard: Using a gas-tight syringe, add approximately 50–100 mg of 2-Methyl-D3-pyridine.

-

Record Mass (

): Record the exact mass to 0.01 mg precision. -

Dilute: Fill to volume with the deuterated solvent. Cap immediately to prevent evaporation.

-

Calculate Concentration (

):

Phase 2: Sample Preparation

-

Weigh the analyte (

) directly into the NMR tube or a mixing vial. -

Add a precise mass of the Stock Solution (

) to the analyte. -

Ensure complete dissolution.[2] Sonicate if necessary (avoid heat to prevent evaporation).

Phase 3: Acquisition Parameters (Critical)

To ensure 99.9% magnetization recovery for quantitative accuracy:

-

Pulse Angle: 90° (calibrated).

-

Relaxation Delay (D1): Pyridine aromatic protons have

relaxation times of 3–8 seconds.-

Setting:D1 ≥ 60 seconds . (Or

).

-

-

Spectral Width: -2 ppm to 14 ppm.

-

Scans (NS): Minimum 16 (for S/N > 250:1).

-

Temperature: Constant (e.g., 298 K) to stabilize chemical shifts.

Data Processing & Calculation

Integration

-

Phase Correction: Apply manual phasing.

-

Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial order 1 or 2).

-

Integration Regions:

-

Standard: Integrate the doublet at 8.48 ppm (H-6) . This is usually the most distinct peak. Assign value = 1.

-

Analyte: Integrate a distinct analyte peak (e.g., a methyl group).

-

Purity Calculation

Use the fundamental qNMR equation:

Where:

-

: Integral area.[3][4]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

: Number of protons (Standard H-6

- : Molar Mass.[3][5]

-

: Mass used in the tube.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> - : Purity of the 2-Methyl-D3-pyridine reference (check Certificate of Analysis).

Figure 2: qNMR Workflow

Caption: Step-by-step workflow ensuring mass accuracy and relaxation compliance.

Troubleshooting & Causality

| Issue | Probable Cause | Corrective Action |

| Shifting Peaks | pH Sensitivity : 2-Methyl-D3-pyridine is basic. Acidic analytes will protonate the nitrogen, shifting aromatic peaks downfield (higher ppm). | Monitor the shift. If H-6 moves >0.2 ppm, the sample is acidic. This confirms the species but does not affect integration area unless it overlaps. |

| Broad Signals | Exchange : Proton exchange at the Nitrogen site or magnetic inhomogeneity. | Ensure the sample is homogenous.[3][4] If using |

| Low Integral | Evaporation : The standard is volatile. | Do not weigh pure standard into the tube. Always use the Stock Solution method described in Section 4. |

| Satellite Peaks | Decouple |

References

-

Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.

-

Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry.

-

Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

-

National Institute of Standards and Technology (NIST). (2024). qNMR Internal Standards Guide.

Sources

Application Note: Precision Synthesis of Deuterated Pharmacophores

Utilizing 2-Picoline-d3 in Kinase Inhibitor Design[1]

Executive Summary & Strategic Value

In modern medicinal chemistry, the Deuterium Kinetic Isotope Effect (DKIE) is a validated strategy to optimize the pharmacokinetic (PK) profiles of small molecule drugs. The 2-methylpyridine (2-picoline) moiety is a ubiquitous pharmacophore in kinase inhibitors (e.g., Sorafenib, Vismodegib analogues) but represents a metabolic liability.[1] The methyl group is a "soft spot" for Cytochrome P450 (CYP450) enzymes, leading to rapid oxidation to the carboxylic acid or N-demethylation.[1]

This guide details the application of 2-Picoline-d3 (CAS: 10259-15-1) as a strategic precursor.[1] By substituting the metabolically labile C-H bonds with stronger C-D bonds, researchers can shunt metabolic pathways ("Metabolic Switching"), extend half-life (

Key Technical Advantages:

-

Bond Energy: The C-D bond is approx.[1] 1.2–1.5 kcal/mol stronger than the C-H bond, significantly retarding CYP-mediated hydrogen abstraction (

).[1] -

Scaffold Versatility: 2-Picoline-d3 serves as a dual-mode precursor:[1]

-

Ring Coupling: Attachment of the intact

-methylpyridine unit to a core scaffold.[1] -

Lateral Extension: Utilization of the

group as a nucleophile to generate deuterated linkers.

-

Metabolic Fate & Logic (Graphviz Visualization)

The following diagram illustrates the mechanistic divergence between proteo-2-picoline and deutero-2-picoline in a biological system.

Figure 1: Mechanism of Metabolic Switching.[1] Deuteration at the benzylic position impedes CYP450 oxidation, maintaining the drug in its active parent form.

Chemical Handling & Pre-Activation[1]

2-Picoline-d3 is hygroscopic and volatile.[1] Isotopic scrambling is a critical risk during handling.[1] Protic solvents (water, alcohols) with high pH can facilitate H/D exchange, degrading isotopic purity.

| Parameter | Specification / Requirement |

| CAS Number | 10259-15-1 |

| Isotopic Purity | |

| Storage | Hygroscopic; Store under Argon/Nitrogen at 2–8°C. |

| Solvent Compatibility | Anhydrous THF, Et₂O, Toluene (Dried over Na/Benzophenone).[1] |

| Base Compatibility | n-BuLi, LDA, LiTMP (Must be titrated prior to use).[1] |

Protocol A: Lateral Lithiation for Linker Synthesis

Objective: To utilize the

Mechanism: The

Materials:

-

2-Picoline-d3 (1.0 eq)[1]

-

n-Butyllithium (1.1 eq, 1.6M in hexanes)

-

Electrophile (e.g., Benzaldehyde, Alkyl Halide) (1.05 eq)

-

Anhydrous THF (0.5 M concentration)[1]

-

Dry Ice/Acetone bath (-78°C)[1]

Step-by-Step Methodology:

-

System Preparation: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to room temperature under positive nitrogen pressure.

-

Reagent Charging: Syringe in anhydrous THF followed by 2-Picoline-d3 . Cool the solution to -78°C .

-

Deprotonation: Dropwise add n-BuLi over 20 minutes. The solution will turn a characteristic deep red/orange color, indicating the formation of 2-picolyl-d2-lithium .[1]

-

Electrophilic Trapping: Dissolve the Electrophile in a minimal amount of anhydrous THF.[1] Add dropwise to the lithiated species at -78°C.

-

Reaction Monitoring: Stir at -78°C for 2 hours, then slowly warm to 0°C. Monitor via TLC or LC-MS.

-

Quenching:

-

Workup: Extract with EtOAc (3x), wash with brine, dry over

, and concentrate.

Protocol B: Iridium-Catalyzed C-H Borylation (Scaffold Attachment)

Objective: To functionalize the pyridine ring without touching the

Why this method? Classical halogenation (e.g.,

Workflow Diagram (Graphviz)

Figure 2: C-H Activation Workflow. This route avoids harsh acidic conditions, preserving the isotopic integrity of the methyl group.

Methodology:

-

Catalyst Prep: In a glovebox (or strict Schlenk line), mix

(1.5 mol%) and -

Borylation: Add

(bis(pinacolato)diboron) and 2-Picoline-d3 .[1] -

Reaction: Heat to 80°C in a sealed tube for 16 hours.

-

Purification: The resulting boronic ester is stable.[1] Pass through a short silica plug to remove the catalyst.[1]

-

Coupling: Use this boronic ester in a standard Suzuki coupling with an aryl halide drug intermediate.

Quality Control & Analytical Validation

Verifying the location and percentage of deuterium incorporation is mandatory.[1]

| Analytical Method | Purpose | Acceptance Criteria |

| 1H-NMR (Proton) | Confirm absence of signal. | The singlet at |

| 2H-NMR (Deuterium) | Confirm presence of signal.[1] | Distinct signal corresponding to the methyl group.[1][2][3] |

| Mass Spectrometry (HRMS) | Calculate Isotopic Enrichment.[1] | Mass shift of +3.018 Da compared to proteo-standard.[1] No M+0, M+1, or M+2 peaks >0.5%. |

Troubleshooting "Scrambling":

If

-

Cause: Moisture in the lithiation step or acidic workup.[1]

-

Correction: Re-dry THF over Na/Benzophenone; ensure

is fresh; switch to

References

-

Kinetic Isotope Effects in Drug Design: Gant, T. G. (2014).[1] Using deuterium in drug discovery: leaving the label in the drug.[1] Journal of Medicinal Chemistry, 57(9), 3595-3611.

-

Lateral Lithiation of Pyridines: Schlosser, M. (2005).[1] Organometallics in Synthesis: A Manual. Wiley. [1]

-

Iridium-Catalyzed Borylation Protocols: Ishiyama, T., Takagi, J., Ishida, K., Miyaura, N., Anastasi, N. R., & Hartwig, J. F. (2002). Mild iridium-catalyzed borylation of arenes. High turnover numbers, room temperature reactions, and isolation of arylboronic esters. Journal of the American Chemical Society, 124(2), 390-391.

-

2-Picoline-d3 Reagent Data: Sigma-Aldrich (Merck) Technical Data Sheet: 2-Picoline-d3. [1]

-

FDA Approved Deuterated Drugs (Austedo/Deutetrabenazine): Dean, M., & Sung, V. W. (2018). Review of deutetrabenazine: a novel treatment for chorea associated with Huntington’s disease. Drug Design, Development and Therapy, 12, 313.

Sources

2-Methyl-D3-pyridine in metabolic stability studies

Application Note: Metabolic Stability Profiling of the 2-Methylpyridine Moiety via Deuterium Scanning

Executive Summary

The 2-methylpyridine (2-picoline) motif is a ubiquitous pharmacophore in medicinal chemistry, frequently found in kinase inhibitors, antihistamines, and CNS agents. However, the benzylic-like methyl group at the C2 position is a documented "metabolic soft spot," prone to rapid oxidation by Cytochrome P450 (CYP) enzymes. This application note details the protocol for utilizing 2-Methyl-D3-pyridine as a strategic tool to evaluate Kinetic Isotope Effects (KIE). By substituting the proteo-methyl group with a deutero-methyl group (–CD₃), researchers can quantify the contribution of this specific site to overall metabolic clearance (

Mechanistic Grounding: The Deuterium Switch

The Kinetic Isotope Effect (KIE)

The utility of 2-Methyl-D3-pyridine rests on the Primary Kinetic Isotope Effect. The carbon-deuterium (C-D) bond is shorter and stronger than the carbon-hydrogen (C-H) bond due to the lower zero-point vibrational energy of the heavier isotope.[1]

-

Bond Dissociation Energy (BDE): A C-D bond is approximately 1.2–1.5 kcal/mol stronger than a C-H bond.

-

Metabolic Impact: CYP450-mediated hydroxylation involves hydrogen atom abstraction (HAT) as the rate-determining step. Replacing H with D significantly increases the activation energy (

) required for this abstraction.

Pathway Blocking

In the context of the 2-methylpyridine scaffold, the primary metabolic route is often the oxidation of the methyl group to the alcohol (hydroxymethyl), followed by further oxidation to the carboxylic acid.

Figure 1: Metabolic pathway of the 2-methylpyridine moiety. The initial oxidation is the rate-limiting step susceptible to deuterium stabilization.

Experimental Protocol: Microsomal Stability Assay

This protocol describes a side-by-side comparison of a standard drug candidate (Proteo-Analog) against its deuterated counterpart (Deutero-Analog) synthesized using 2-Methyl-D3-pyridine building blocks.

Materials & Reagents

-

Test Compounds: Proteo-Analog and Deutero-Analog (10 mM stock in DMSO).

-

Liver Microsomes: Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM), 20 mg/mL protein concentration.

-

Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4).

-

Cofactor System: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl₂).

-

Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Propranolol).

Workflow Diagram

Figure 2: Step-by-step workflow for the comparative microsomal stability assay.

Step-by-Step Procedure

-

Preparation of Incubation Mixture:

-

Dilute the 10 mM DMSO stock of the test compound to 1 µM in 100 mM Potassium Phosphate Buffer (pH 7.4).

-

Add liver microsomes to achieve a final protein concentration of 0.5 mg/mL.[2]

-

Note: Keep DMSO concentration < 0.1% to avoid enzyme inhibition.

-

-

Pre-Incubation:

-

Incubate the mixture (minus NADPH) at 37°C for 5 minutes. This allows for thermal equilibration and non-specific binding.

-

-

Reaction Initiation:

-

Add the NADPH regenerating system to initiate the reaction.

-

Control: Prepare a parallel incubation without NADPH to assess chemical stability.

-

-

Sampling:

-

At defined time points (0, 5, 15, 30, 45, 60 min), remove a 50 µL aliquot.

-

-

Quenching:

-

Immediately transfer the aliquot into a plate containing 150 µL of ice-cold Quench Solution (ACN + Internal Standard).

-

Vortex vigorously for 1 minute.

-

-

Sample Cleanup:

-